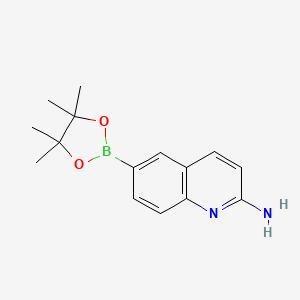
6-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)喹啉-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine is a chemical compound with the molecular formula C15H19BN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the dioxaborolane group in its structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.
科学研究应用
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of fluorescent probes for biological imaging due to its quinoline core.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine typically involves the borylation of quinoline derivatives. One common method is the palladium-catalyzed borylation of 6-bromoquinolin-2-amine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron group is replaced by various aryl or vinyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Aryl or vinyl halides, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Aryl or vinyl-substituted quinoline derivatives.
作用机制
The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes.
相似化合物的比较
- 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Comparison: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine is unique due to the specific positioning of the dioxaborolane group on the quinoline ring, which influences its reactivity and applications. Compared to its analogs, it may offer distinct advantages in terms of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
生物活性
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, biological targets, and therapeutic potential.
- Chemical Formula : C15H19BN2O2
- CAS Number : 2161304-72-7
- Molecular Weight : 270.14 g/mol
The compound is primarily recognized for its role as an inhibitor of dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases and cancers. DYRK1A is known to regulate critical cellular processes, making it a viable target for therapeutic intervention.
Inhibition of DYRK1A
Antioxidant and Anti-inflammatory Properties
Study on Neurodegenerative Disorders
In a recent study focusing on Alzheimer's disease models, the administration of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine resulted in improved cognitive function and reduced neuroinflammation. The study highlighted the compound's ability to modulate pathways associated with neurodegeneration by inhibiting DYRK1A activity .
Cancer Research Applications
Another study explored the compound's effects on cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in certain cancer types. This dual action points to its potential as an anti-cancer agent .
Data Table: Biological Activity Summary
属性
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZJAFAEGWWVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














